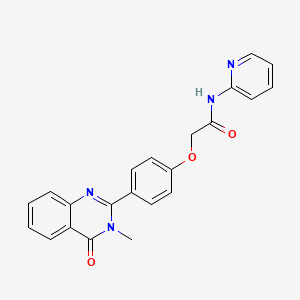

tau/A|A40 aggregation-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tau/A|A40 aggregation-IN-1 is a compound that has garnered significant attention in the field of neurodegenerative diseases, particularly in the study of tauopathies such as Alzheimer’s disease and frontotemporal dementia. Tauopathies are characterized by the abnormal aggregation of tau proteins, which leads to the formation of neurofibrillary tangles and subsequent neuronal damage . This compound is designed to inhibit the aggregation of tau proteins, thereby potentially mitigating the progression of these diseases .

Méthodes De Préparation

The synthesis of tau/A|A40 aggregation-IN-1 involves several steps, including the preparation of key intermediates and the final coupling reactions. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may include large-scale synthesis in batch reactors, followed by purification processes such as crystallization or chromatography to obtain the final product .

Analyse Des Réactions Chimiques

Tau/A|A40 aggregation-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions are typically derivatives of the original compound, which may exhibit different levels of activity against tau aggregation .

Applications De Recherche Scientifique

Tau/A|A40 aggregation-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of protein aggregation and to develop new inhibitors for tauopathies . In biology, it serves as a tool to investigate the cellular pathways involved in tau aggregation and its effects on neuronal function . In medicine, this compound is being explored as a potential therapeutic agent for treating neurodegenerative diseases . Additionally, it has industrial applications in the development of diagnostic assays and screening platforms for tauopathies .

Mécanisme D'action

The mechanism of action of tau/A|A40 aggregation-IN-1 involves its binding to specific sites on the tau protein, preventing the protein from adopting conformations that lead to aggregation . This binding disrupts the formation of beta-sheets, which are critical for the aggregation process . The compound also interferes with the interactions between tau proteins, thereby inhibiting the propagation of aggregates . Molecular targets include the microtubule-binding domains of tau, and the pathways involved are related to protein misfolding and aggregation .

Comparaison Avec Des Composés Similaires

Tau/A|A40 aggregation-IN-1 is unique in its high specificity and potency against tau aggregation compared to other similar compounds. Similar compounds include methylene blue, anle138b, and various tau aggregation inhibiting peptides . While these compounds also inhibit tau aggregation, this compound has shown superior efficacy in preclinical studies, making it a promising candidate for further development.

Propriétés

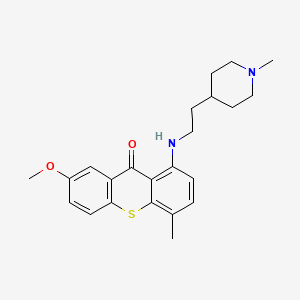

Formule moléculaire |

C23H28N2O2S |

|---|---|

Poids moléculaire |

396.5 g/mol |

Nom IUPAC |

7-methoxy-4-methyl-1-[2-(1-methylpiperidin-4-yl)ethylamino]thioxanthen-9-one |

InChI |

InChI=1S/C23H28N2O2S/c1-15-4-6-19(24-11-8-16-9-12-25(2)13-10-16)21-22(26)18-14-17(27-3)5-7-20(18)28-23(15)21/h4-7,14,16,24H,8-13H2,1-3H3 |

Clé InChI |

RGJSERYMQYYVAH-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C(=C(C=C1)NCCC3CCN(CC3)C)C(=O)C4=C(S2)C=CC(=C4)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(12S,13S,16Z,17R)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B12398335.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398407.png)